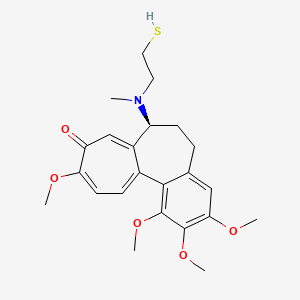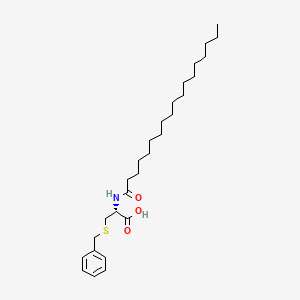
Minoxidil Sulfate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minoxidil Sulfate-d10 is a deuterated form of Minoxidil Sulfate, which is an active metabolite of Minoxidil. Minoxidil is widely known for its use in treating hypertension and androgenetic alopecia. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Minoxidil due to its stable isotopic labeling.
Scientific Research Applications
Minoxidil Sulfate-d10 is extensively used in scientific research for:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound’s metabolic pathways and elimination processes.
Metabolic Pathway Analysis: Helps in understanding the biotransformation of Minoxidil in the body.
Drug Development: Used as a reference standard in the development of new therapeutic agents targeting similar pathways.
Biological Studies: Investigates the effects of Minoxidil and its metabolites on cellular processes and signaling pathways.
Mechanism of Action
Target of Action
Minoxidil Sulfate-d10 primarily targets human dermal papillary cells (DPCs) or hair cells . These cells play a crucial role in hair follicle development and the hair growth cycle. This compound also targets vascular smooth muscle cells , which are critical for blood pressure regulation.
Mode of Action
This compound interacts with its targets by activating both extracellular signal-regulated kinase (ERK) and Akt . These are key proteins involved in cell survival pathways. By activating these proteins, this compound promotes the survival of DPCs and prevents cell death by increasing the ratio of BCl-2/Bax , a critical determinant of cell survival . In vascular smooth muscle cells, this compound acts as an opener of sarcolemmal K ATP channels , leading to the relaxation of these cells and a reduction in blood pressure.
Biochemical Pathways
This compound affects multiple biochemical pathways. It acts as a vasodilator and an anti-inflammatory agent . It also induces the Wnt/β-catenin signaling pathway , which is crucial for hair growth . Furthermore, it has antiandrogenic effects , which can be beneficial in conditions like androgenetic alopecia where androgens play a role in hair loss.
Pharmacokinetics
Minoxidil is a prodrug that is metabolized by follicular sulfotransferase to this compound, the active form . Approximately 1.4% of topical Minoxidil is absorbed through the skin . Those with higher sulfotransferase activity may respond better to treatment than patients with lower sulfotransferase activity .
Result of Action
The action of this compound leads to several molecular and cellular effects. It reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance . In terms of hair growth, it shortens the telogen phase, causing premature entry of resting hair follicles into anagen . It may also cause prolongation of anagen and increases hair follicle size .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is highly unstable in aqueous solutions and alcohol-containing solvents, with a half-life of 6 hours in aqueous solutions . This instability has served as a limiting factor in its potential pharmaceutical use and therapeutic effectiveness .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Minoxidil Sulfate-d10 interacts with various enzymes and proteins. It is formed from Minoxidil via sulfotransferase enzymes, with the predominant enzyme responsible, at least in hair follicles, being SULT1A1 . The interaction of this compound with these enzymes leads to its activation and subsequent effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is thought to promote the survival of human dermal papillary cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It is thought to promote the survival of human dermal papillary cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax .
Temporal Effects in Laboratory Settings
This compound exhibits changes in its effects over time in laboratory settings. It is highly unstable in aqueous solutions and alcohol-containing solvents, with a half-life of 6 hours in aqueous solutions . This instability has served as a limiting factor in its potential pharmaceutical use and therapeutic effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies have shown that subcutaneous injection of Minoxidil-treated adipose-derived stem cells accelerated telogen-to-anagen transition in mice, and increased hair weight at day 14 post-injection .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from Minoxidil via sulfotransferase enzymes, with the predominant enzyme responsible, at least in hair follicles, being SULT1A1 . This process is part of the sulfation pathway, which is a key metabolic pathway in the body .
Transport and Distribution
It is known that this compound is a more hydrophobic compound compared to Minoxidil, which may influence its distribution and accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Minoxidil Sulfate-d10 involves the deuteration of Minoxidil followed by sulfation. The process typically begins with the preparation of deuterated Minoxidil, which can be achieved through hydrogen-deuterium exchange reactions under specific conditions. The deuterated Minoxidil is then subjected to sulfation using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent like pyridine or dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Minoxidil Sulfate-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound, Minoxidil.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Minoxidil.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Minoxidil: The parent compound, used for hypertension and hair loss.
Finasteride: Another compound used for androgenetic alopecia, but works through inhibition of 5-alpha reductase.
Diazoxide: A potassium channel opener used for hypertension, similar in action to Minoxidil.
Uniqueness: Minoxidil Sulfate-d10 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. Unlike Finasteride, which works through hormonal pathways, this compound directly affects potassium channels, making it a valuable tool in understanding non-hormonal mechanisms of action.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Minoxidil Sulfate-d10 involves the sulfation of Minoxidil-d10, which is a deuterated analog of Minoxidil. The sulfation reaction is typically carried out using a sulfating agent such as sulfur trioxide or chlorosulfonic acid. The resulting Minoxidil Sulfate-d10 product can be purified using various methods such as recrystallization or chromatography.", "Starting Materials": [ "Minoxidil-d10", "Sulfating agent (e.g. sulfur trioxide or chlorosulfonic acid)", "Solvent (e.g. dichloromethane, tetrahydrofuran)" ], "Reaction": [ "Dissolve Minoxidil-d10 in a suitable solvent (e.g. dichloromethane)", "Add the sulfating agent (e.g. sulfur trioxide or chlorosulfonic acid) dropwise to the solution while stirring at a low temperature (e.g. -20°C to 0°C)", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. water or methanol)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Purify the product using various methods such as recrystallization or chromatography", "Obtain the final product, Minoxidil Sulfate-d10" ] } | |
CAS No. |
1260373-92-9 |
Molecular Formula |
C9H14N5O4S- |
Molecular Weight |
298.363 |
IUPAC Name |
[4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2,6-diiminopyrimidin-3-id-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C9H14N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,10H,1-5H2,(H2-,11,12,15,16,17)/q-1/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
MXZWGELMKOQDBS-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C2=CC(=N)N(C(=N)[N-]2)OS(=O)(=O)O |
Synonyms |
6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine-3-oxide Sulfate; 1,6-Dihydro-6-imino-4-(1-piperidinyl-d10)-1-(sulfooxy)-2-pyrimidinamine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
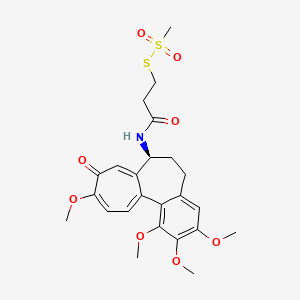
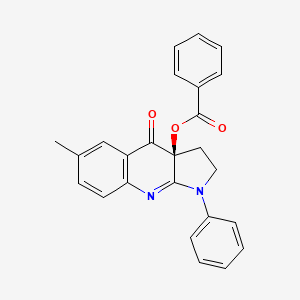
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
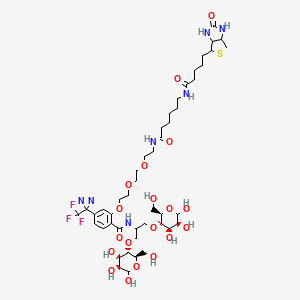
![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)
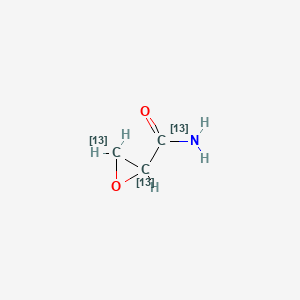
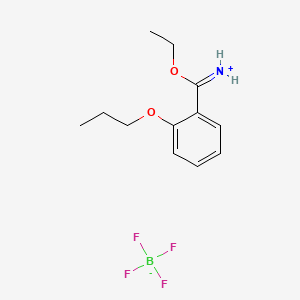
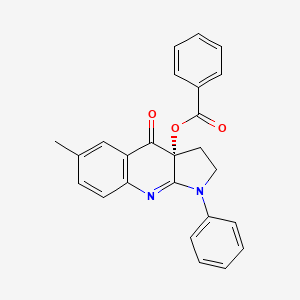
![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)
